(1S,5S,7S)-7-[2-(furan-2-yl)phenyl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Overview
Description
The compound (1S,5S,7S)-7-[2-(furan-2-yl)phenyl]-3-methyl-3,8-diazatricyclo[63001,5]undecan-2-one is a complex organic molecule with a unique structure It features a pyrrolo[3,4-g]pyrrolizin core, which is a fused bicyclic system, and a phenyl group substituted with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-7-[2-(furan-2-yl)phenyl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolo[3,4-g]pyrrolizin core, followed by the introduction of the phenyl and furan substituents. Key steps may include cyclization reactions, Friedel-Crafts acylation, and selective hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolo[3,4-g]pyrrolizin core, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pyrrolo[3,4-g]pyrrolizin core.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile scaffold for designing drugs with improved efficacy and safety profiles.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,5S,7S)-7-[2-(furan-2-yl)phenyl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,3aS,9bS)-1-(2-Fluorobenzyl)-3-(hydroxymethyl)-6-oxo-7-phenyl-2,3,3a,4,6,9b-hexahydro-1H-pyrrolo[2,3-a]indolizine-2-carboxylic acid: This compound shares a similar pyrrolo[2,3-a]indolizine core but differs in its substituents.
2-furyl group derivatives: Compounds containing the 2-furyl group exhibit similar reactivity patterns, particularly in oxidation and substitution reactions.
Uniqueness
The uniqueness of (1S,5S,7S)-7-[2-(furan-2-yl)phenyl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one lies in its fused bicyclic structure and the presence of both phenyl and furan substituents. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,5S,7S)-7-[2-(furan-2-yl)phenyl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-21-13-14-12-17(22-10-5-9-20(14,22)19(21)23)15-6-2-3-7-16(15)18-8-4-11-24-18/h2-4,6-8,11,14,17H,5,9-10,12-13H2,1H3/t14-,17-,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQBQTJGKGRWEB-VHFSOBRXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(N3C2(C1=O)CCC3)C4=CC=CC=C4C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H](N3[C@@]2(C1=O)CCC3)C4=CC=CC=C4C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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